molecular formula C14H22N2 B14009144 Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- CAS No. 29608-20-6

Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)-

Cat. No.: B14009144
CAS No.: 29608-20-6
M. Wt: 218.34 g/mol
InChI Key: TYSPDCXRJPJIFF-UHFFFAOYSA-N
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Description

Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- is an organic compound with a complex structure that includes a benzenamine core substituted with dimethyl and piperidinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- typically involves multi-step organic reactions. One common method includes the alkylation of benzenamine derivatives with piperidinylmethyl halides under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro or quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzenamine ring can be further functionalized using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Bromine, nitric acid

Major Products

The major products formed from these reactions include nitrobenzenamine derivatives, quinones, and various substituted benzenamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- exerts its effects involves its interaction with specific molecular targets. The piperidinylmethyl group enhances its ability to cross biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-: A simpler analog with similar chemical properties but lacking the piperidinylmethyl group.

    Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group, which significantly alters its reactivity and applications.

    Benzenamine, N,4-dimethyl-: Another analog with different substitution patterns on the benzenamine ring.

Uniqueness

Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- is unique due to the presence of the piperidinylmethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, membrane permeability, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

29608-20-6

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

N,2-dimethyl-4-(piperidin-1-ylmethyl)aniline

InChI

InChI=1S/C14H22N2/c1-12-10-13(6-7-14(12)15-2)11-16-8-4-3-5-9-16/h6-7,10,15H,3-5,8-9,11H2,1-2H3

InChI Key

TYSPDCXRJPJIFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCCCC2)NC

Origin of Product

United States

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